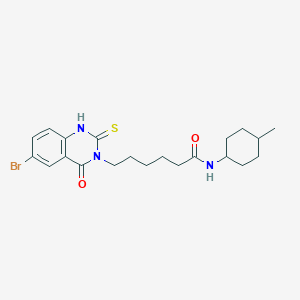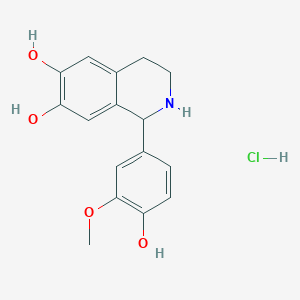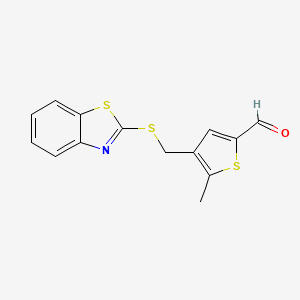
2-Azido-2-(1-methoxycyclobutyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azido-2-(1-methoxycyclobutyl)ethanol is a chemical compound . It is similar to 2-Azido-ethanol, which is used to synthesize ethylene diamine . It can be produced by reacting ethanol with sodium azide in the presence of an acid catalyst .
Synthesis Analysis
Azides can be synthesized from their corresponding alcohols by stirring a solution of sodium azide in DMSO with a thoroughly ground equimolecular mixture of triphenylphosphine, iodine, and imidazole . This method can be applied to synthesize this compound. Another method involves the oxidation of 1,3-cyclohexadiene in the presence of azide ions and mixed aqueous solvents .Chemical Reactions Analysis
Azides, including this compound, can participate in various chemical reactions. For example, they can undergo [3+2] cycloaddition reactions with alkynes to form 1,2,3-triazoles . They can also react with terminal alkynes and afford 1,2,3-triazoles in moderate to good yields through copper (I) catalyzed alkyne-azide 1,3-cycloaddition reaction .Applications De Recherche Scientifique
Enzymatic Synthesis and Biological Activity
- Enzymatic Synthesis of Optically Pure Azido Alcohols: Enzymatic reduction using Candida magnoliae and Saccharomyces cerevisiae enzymes has been used to synthesize both antipodes of 2-azido-1-arylethanols with excellent optical purity. These compounds, including (S)-2-Azido-1-(p-chlorophenyl)ethanols, have been successfully reacted with alkynes to produce triazole-containing beta-adrenergic receptor blocker analogues with potential biological activity (Haribabu Ankati et al., 2008).
Chemical Synthesis and Applications
- Synthesis of Oligosaccharides: 2-Azido alcohols have been used in the chemical synthesis of oligosaccharides representing human blood group epitopes Lex and Ley. This includes the use of 5-Azido-3-oxa-l-pentanol, prepared from a related compound, 2-(2-chloroethoxy)ethanol, demonstrating the relevance of azido alcohols in complex organic synthesis (S. F. Perez et al., 1998).
Dynamic Kinetic Resolution in Synthesis
- Dynamic Kinetic Resolution for Chiral Compounds: Beta-azido alcohols have been used in enzymatic resolution combined with ruthenium-catalyzed alcohol isomerization. This method efficiently transforms racemic beta-azido alcohols into enantiomerically pure acetates, illustrating its utility in synthesizing chiral compounds such as (S)-propanolol (O. Pàmies & J. Bäckvall, 2001).
Application in Nucleoside Synthesis
- Synthesis of Antiviral Nucleosides: Compounds such as (1R,cis)-2-(3-Amino-2,2-dimethylcyclobutyl)ethanol, which are structurally related to 2-Azido-2-(1-methoxycyclobutyl)ethanol, have been used as precursors in synthesizing cyclobutyl nucleoside analogues. These analogues have shown antiviral activity against viruses like herpes simplex and vaccinia virus (J E Borges et al., 1998).
Safety and Hazards
Orientations Futures
Azides, including 2-Azido-2-(1-methoxycyclobutyl)ethanol, have a wide range of applications in the synthesis of various heterocycles . Their use in the synthesis of biologically important heterocyclic compounds, bioconjugation strategies, and material sciences is expected to continue to be a significant area of research .
Propriétés
IUPAC Name |
2-azido-2-(1-methoxycyclobutyl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2/c1-12-7(3-2-4-7)6(5-11)9-10-8/h6,11H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHHRSBCZIYNREP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCC1)C(CO)N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,3-Dimethyl-4-[1-(2-methyl-1-benzofuran-3-carbonyl)piperidin-4-yl]azetidin-2-one](/img/structure/B2403433.png)
![2-[4-(2-fluorophenyl)piperazino]-N-(3-nitrophenyl)acetamide](/img/structure/B2403434.png)
![6-ethyl-N-[3-(3-methylpiperidin-1-yl)propyl]-1-phenyl-3-(2-thienyl)-1,6-dihydropyrrolo[2,3-c]pyrazole-5-carboxamide](/img/structure/B2403436.png)


![N-[[2-(Dimethylamino)phenyl]methyl]-N-[(2-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide](/img/structure/B2403440.png)

![7-(2-Ethoxyethyl)-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2403445.png)
![5-methyl-4-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1-phenyl-1H-pyrazole](/img/structure/B2403446.png)

![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2403448.png)
![N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2403449.png)

![4-[(4-Hydroxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2403454.png)